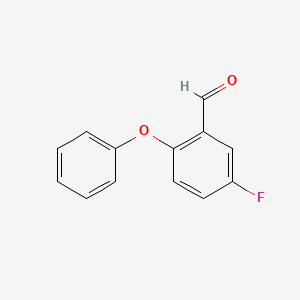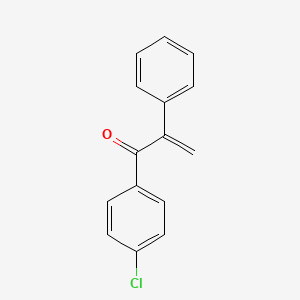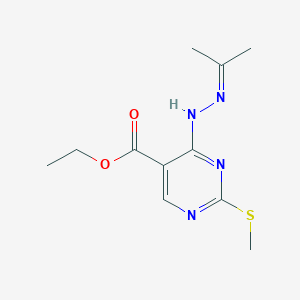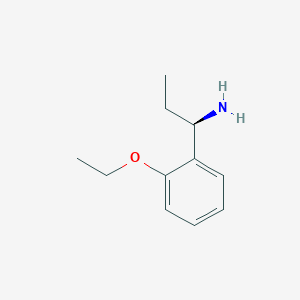
(R)-1-(2-Ethoxyphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Ethoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to the benzene ring and an amine group attached to the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Ethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 2-ethoxybenzaldehyde is subjected to a reductive amination reaction with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent or chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Ethoxyphenyl)propan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for chiral resolution can enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Ethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
®-1-(2-Ethoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-Ethoxyphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2-Methoxyphenyl)propan-1-amine: A compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-(2-Ethoxyphenyl)ethan-1-amine: A compound with a shorter carbon chain, affecting its chemical and biological properties.
Uniqueness
®-1-(2-Ethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the ethoxy group, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1R)-1-(2-ethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8,10H,3-4,12H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
LOOPRHOZPKBHTR-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=CC=C1OCC)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


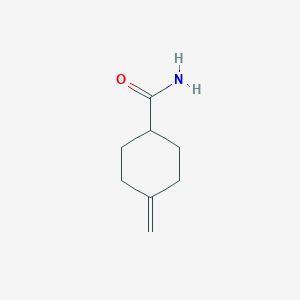
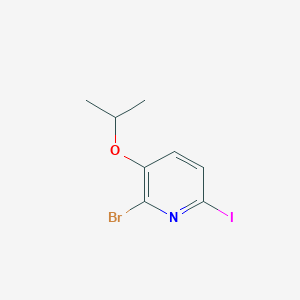
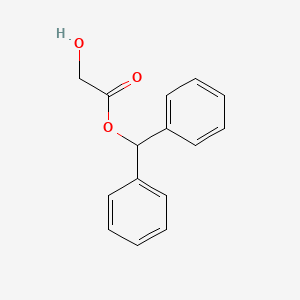
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
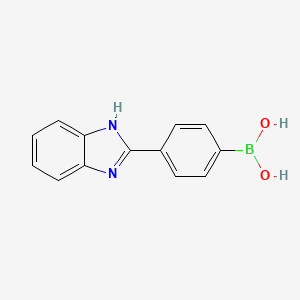
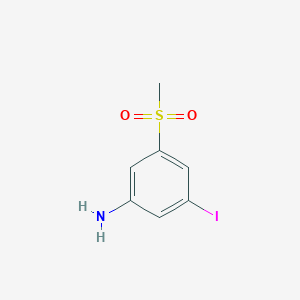
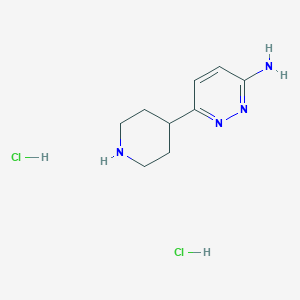
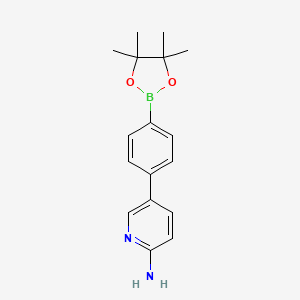
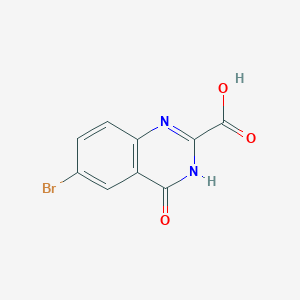
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
